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Compound of Interest

Compound Name: 4-Phenylmorpholine

Cat. No.: B1362484

Application Notes & Protocols for the synthesis, characterization, and evaluation of 4-
Phenylmorpholine derivatives, a class of compounds with significant potential in drug
discovery and development.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 4-phenylmorpholine scaffold is a privileged structure in medicinal chemistry, appearing in
a wide range of biologically active compounds. Derivatives of this heterocyclic motif have
demonstrated a broad spectrum of pharmacological activities, including anticancer,
antimicrobial, and central nervous system (CNS) effects. This document provides detailed
protocols for the synthesis of various 4-phenylmorpholine derivatives, methods for their
purification and characterization, and a summary of their reported biological activities.

Synthetic Strategies

Several synthetic routes can be employed to prepare 4-phenylmorpholine and its derivatives.
The choice of method often depends on the desired substitution pattern and the availability of
starting materials. Key synthetic strategies include:

e Nucleophilic Substitution of Anilines with Bis(2-haloethyl)ethers: A direct approach involving
the reaction of a substituted aniline with a bis(2-haloethyl)ether.
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» Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction
between an aryl halide and morpholine.

» Synthesis from Diethanolamine and Anilines: A classical method involving the cyclization of
an N-aryldiethanolamine.

» Synthesis of Phenmetrazine Analogs: A multi-step synthesis involving the formation of an a-
bromoketone followed by reaction with ethanolamine and subsequent cyclization.

The following sections provide detailed experimental protocols for these key synthetic
methodologies.

Experimental Protocols

Protocol 1: Synthesis of 4-(4-methoxyphenyl)morpholine
via Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed amination of an aryl
bromide with morpholine.[1][2]

Materials:

» 4-Bromoanisole

e Morpholine

e (SIPr)Pd(methallyl)Cl catalyst

e Lithium hexamethyldisilazide (LHMDS) (1M solution in THF)
o Anhydrous tetrahydrofuran (THF)

o Ethyl acetate

e Hexane or petroleum ether

« Silica gel for column chromatography
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Oven-dried Schlenk tube

Magnetic stirrer bar

Septum

Syringes

Oil bath

Thin-layer chromatography (TLC) plates

Procedure:

To an oven-dried Schlenk tube, add 4-bromoanisole (1.0 mmol), (SIPr)Pd(methallyl)Cl (18
mg, 0.03 mmol, 3.0 mol%), and a magnetic stirrer bar.

Seal the tube with a septum, and then evacuate and backfill with an inert gas (e.g., argon or
nitrogen) three times.

Add morpholine (1.2 mmol, 1.2 eq.) via syringe.

Add LHMDS (1.1 mmol, 1.1 eq., 1M solution in THF) dropwise via syringe.

Place the bottom of the Schlenk tube in an oil bath maintained at room temperature (22 °C).

Stir the reaction mixture until the 4-bromoanisole has been consumed, as monitored by TLC.
The reaction is typically complete within 5 minutes.

Upon completion, dilute the reaction mixture with ethyl acetate and filter through a short plug
of silica gel.

Concentrate the filtrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel using an eluent of
ethyl acetate in hexane or petroleum ether to afford N-(4-methoxyphenyl)morpholine as an
off-white solid.
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Characterization:
e Yield: 90%

e 'H NMR (300MHz, CDCls): & 3.12-3.25 (m, 4H, NCHz), 3.78 (s, 3H, OCHs), 3.83-3.95 (m,
4H, OCHz), 6.83-6.94 (m, 4H, Ar).

e 3C NMR (75MHz, CDCls): & 50.8, 55.6, 67.1, 114.5, 117.8, 145.7, 154.0.
« MS (EI): m/z 193 (M*).

Protocol 2: Synthesis of 4-Phenylmorpholine from
Aniline and Bis(2-chloroethyl) Ether

This protocol outlines the synthesis of the parent 4-phenylmorpholine from aniline.
Materials:

Aniline

e Bis(2-chloroethyl) ether

¢ Triethylamine

e Water

o Ethyl acetate (EA)

e Anhydrous sodium sulfate

e Activated carbon

¢ Round-bottom flask

o Reflux condenser

» Heating mantle with magnetic stirrer

e Separatory funnel
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« Rotary evaporator

Procedure:

In a round-bottom flask, combine aniline (50g, 0.537 mol), bis(2-chloroethyl) ether (500 mL),
and triethylamine (108.7g, 1.074 mol).

o Heat the mixture to 150 °C and maintain the reaction for 24 hours. Monitor the reaction
progress by TLC.

 After the reaction is complete, cool the mixture and remove the excess bis(2-chloroethyl)
ether by distillation under reduced pressure.

e Pour the cooled residue into 1L of water.

o Extract the aqueous layer with ethyl acetate (2 x 300 mL).

o Combine the organic layers and dry over anhydrous sodium sulfate.

» Add activated carbon for decolorization, stir for 30 minutes, and then filter.
o Concentrate the filtrate under reduced pressure to obtain an off-white solid.
e Dry the solid to obtain 4-phenylmorpholine.

Characterization:

e Yield: ~80%

e 'H NMR (300MHz, CDCls): & 7.20-7.23 (m, 2H), 6.80-6.84 (t, 1H), 3.87-4.0 (t, 4H), 3.06-3.09
(t, 4H).

Protocol 3: Synthesis of Phenmetrazine (3-Methyl-2-
phenylmorpholine)

This protocol describes the synthesis of the classic phenmetrazine structure.[3]

Materials:
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e 2-Bromopropiophenone

o Ethanolamine

e Fumaric acid

e Sodium borohydride (NaBHa)

o Acetonitrile

e Methanol

e Round-bottom flask

o Reflux condenser

e Magnetic stirrer

Procedure:

Step 1: Formation of 3-methyl-2-phenylmorpholin-2-ol fumarate

In a round-bottom flask, dissolve 2-bromopropiophenone (1 eq) in acetonitrile.

Add ethanolamine (2 eq) to the solution. A precipitate will form.

Reflux the mixture at 40°C for 3.5 hours, then stir at room temperature overnight.

Add fumaric acid to the reaction mixture to form the fumarate salt of the intermediate alcohol.

Step 2: Reduction to Phenmetrazine

¢ Dissolve the intermediate fumarate salt in a suitable solvent like methanol.

e Cool the solution in an ice bath and slowly add sodium borohydride.

 Stir the reaction until the reduction is complete (monitored by TLC).
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e Work up the reaction by quenching with water and extracting the product with an organic
solvent.

» Dry the organic layer and concentrate to obtain the phenmetrazine free base.
Step 3: Formation of Phenmetrazine Fumarate (optional)

o Dissolve the phenmetrazine free base in a suitable solvent.

e Add a solution of fumaric acid to precipitate the fumarate salt.

 Filter and dry the salt.

Data Presentation

The biological activities of 4-phenylmorpholine derivatives are summarized in the tables
below.

Table 1: Anticancer Activity of Selected 4-
Phenyimorpholine Derivatives

Compound ID Cancer Cell Line ICs0 (M) Reference
AK-3 A549 (Lung) 10.38 + 0.27 [4]
MCF-7 (Breast) 6.44 + 0.29 [4]
SHSY-5Y

9.54 +0.15 [4]
(Neuroblastoma)
AK-10 A549 (Lung) 8.55 + 0.67 [4]
MCF-7 (Breast) 3.15+0.23 [4]
SHSY-5Y

3.36 +0.29 [4]
(Neuroblastoma)
10e A549 (Lung) 0.033 + 0.003 [5]
MDA-MB-231 (Breast)  0.63 + 0.02 [5]
10h MCF-7 (Breast) 0.087 £ 0.007 [5]
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Table 2: Antimicrobial Activity of Selected 4-
Phenylmorpholine Derivatives

Compound Bacterial Fungal

MIC (pg/mL MIC (png/mL) Reference

ID Strain (ugimL) Strain (ugimL)
Compound ]

P. aeruginosa 6.25 - - [6]
21
Compound M. )

) 15.6 C. albicans 500 [7]

12 smegmatis
S. cerevisiae 500 [7]
Derivative 4 E. faecium 3.125 - - [8]
E. gallinarum 3.125 - - [8]

Visualization of Workflows and Pathways
Synthesis of 4-Aryl-Morpholines via Buchwald-Hartwig
Amination
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Caption: Buchwald-Hartwig amination workflow.

General Workflow for Synthesis and Purification
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Caption: General synthesis and purification workflow.
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Purification and Characterization

Purification:

o Column Chromatography: A highly effective method for separating the desired 4-
phenylmorpholine derivative from unreacted starting materials and byproducts. A typical
stationary phase is silica gel, and the mobile phase is a mixture of a non-polar solvent (e.g.,
hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The
polarity of the eluent can be adjusted to achieve optimal separation.[9][10]

o Recrystallization: This technique is suitable for purifying solid derivatives. The crude product
is dissolved in a minimum amount of a hot solvent in which it is highly soluble, and then the
solution is allowed to cool slowly. The pure compound crystallizes out, leaving impurities in
the mother liquor. Common solvent systems include ethanol/water or ethyl acetate/hexane.
[O1[11]

Characterization:

The structure and purity of the synthesized 4-phenylmorpholine derivatives should be
confirmed using a combination of the following analytical techniques:

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR are essential for
elucidating the chemical structure of the synthesized compounds.

e Mass Spectrometry (MS): Provides information about the molecular weight of the compound,
confirming its identity.

¢ Melting Point: A sharp melting point range is indicative of a pure crystalline solid.

e Thin-Layer Chromatography (TLC): Used to monitor the progress of a reaction and to assess
the purity of the final product.

Conclusion

The synthetic protocols and biological data presented in this document provide a valuable
resource for researchers working on the discovery and development of novel therapeutic
agents based on the 4-phenylmorpholine scaffold. The versatility of the synthetic routes
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allows for the generation of diverse libraries of compounds for structure-activity relationship
(SAR) studies, paving the way for the identification of new drug candidates with improved
efficacy and safety profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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